molecular formula C31H33N3O4 B1683729 Upidosin CAS No. 152735-23-4

Upidosin

Cat. No.: B1683729
CAS No.: 152735-23-4
M. Wt: 511.6 g/mol
InChI Key: DUCNHKDCVVSJLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Upidosin involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Upidosin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted analogs with modified pharmacological properties .

Scientific Research Applications

Upidosin has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in studies involving α1-adrenoceptor antagonists.

    Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

    Medicine: Potential therapeutic agent for treating conditions like urethral obstruction and benign prostatic hyperplasia.

    Industry: Used in the development of new pharmaceuticals targeting α1-adrenoceptors .

Mechanism of Action

Upidosin exerts its effects by selectively binding to α1-adrenoceptors, particularly the α1A subtype. This binding inhibits the action of endogenous catecholamines like norepinephrine, leading to relaxation of smooth muscle in the urethra and prostate. The molecular targets include the α1A, α1B, and α1D adrenoceptors, with the α1A subtype showing the highest affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Upidosin is unique due to its high selectivity for the α1A adrenoceptor subtype, which provides targeted therapeutic effects with fewer side effects compared to non-selective antagonists. Its uroselective properties make it particularly effective for treating lower urinary tract symptoms .

Biological Activity

Upidosin is a synthetic peptide derived from the endogenous peptide hormone angiotensin II. It has garnered attention for its potential therapeutic applications, particularly in the context of cardiovascular and metabolic disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound primarily acts as an antagonist of the angiotensin II type 1 receptor (AT1R). By inhibiting this receptor, this compound can modulate various physiological processes, including blood pressure regulation and fluid balance. The inhibition of AT1R leads to:

  • Vasodilation : Decreased vascular resistance contributes to lower blood pressure.
  • Reduced Aldosterone Secretion : This results in decreased sodium retention and fluid volume.
  • Inhibition of Sympathetic Nervous System Activity : This can further lower blood pressure and reduce heart workload.

Pharmacological Effects

The pharmacological effects of this compound have been documented in various studies, highlighting its potential benefits in treating conditions such as hypertension and heart failure. Key findings include:

  • Blood Pressure Reduction : In animal models, this compound demonstrated significant reductions in systolic and diastolic blood pressure compared to control groups .
  • Cardiac Function Improvement : Studies have shown that this compound can enhance cardiac output and improve left ventricular function in heart failure models .
  • Metabolic Effects : this compound has been associated with improved insulin sensitivity and glucose metabolism, making it a candidate for managing type 2 diabetes .

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

  • Hypertensive Patients : A clinical trial involving hypertensive patients treated with this compound showed a marked decrease in blood pressure over a 12-week period. Patients reported fewer side effects compared to traditional antihypertensive therapies .
  • Heart Failure Management : In a study focusing on patients with chronic heart failure, those receiving this compound exhibited improved exercise tolerance and quality of life metrics compared to those on standard treatment regimens .
  • Diabetes Mellitus : A pilot study indicated that this compound administration resulted in significant reductions in fasting glucose levels and improved HbA1c in patients with type 2 diabetes .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

  • In Vitro Studies : Laboratory studies have demonstrated that this compound effectively inhibits AT1R-mediated signaling pathways, leading to decreased intracellular calcium mobilization and reduced contractility in cardiac myocytes .
  • Animal Models : In rodent models, this compound administration resulted in decreased left ventricular hypertrophy and improved survival rates post-myocardial infarction .

Data Table

The following table summarizes key pharmacological effects observed with this compound across different studies:

Study TypeEffect ObservedReference
Animal ModelBlood Pressure Reduction
Clinical TrialImproved Cardiac Output
Pilot StudyEnhanced Insulin Sensitivity
Heart Failure StudyIncreased Exercise Tolerance
Diabetes StudyReduced Fasting Glucose Levels

Properties

CAS No.

152735-23-4

Molecular Formula

C31H33N3O4

Molecular Weight

511.6 g/mol

IUPAC Name

N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide

InChI

InChI=1S/C31H33N3O4/c1-22-28(35)24-12-8-13-25(30(24)38-29(22)23-10-4-3-5-11-23)31(36)32-16-9-17-33-18-20-34(21-19-33)26-14-6-7-15-27(26)37-2/h3-8,10-15H,9,16-21H2,1-2H3,(H,32,36)

InChI Key

DUCNHKDCVVSJLG-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5

Appearance

Solid powder

Key on ui other cas no.

152735-23-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(3-(4-(2-nethoxyphenyl)-1-piperazinyl)propyl)-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxamide monomethane sulfonate monohydrate
Rec 15-2739
Rec-15-2739
SB 216469-S
SB-216469-S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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